Pyrilamine tannate is a pharmaceutical compound formed by the complexation of pyrilamine, an antihistamine, with tannic acid. This compound is primarily utilized in formulations for its antihistaminic properties and is particularly noted for its stability and compatibility with other therapeutic agents like aspirin and ascorbic acid. Pyrilamine tannate is classified under the broader category of pheniramine derivatives, which are known for their effectiveness in managing allergic reactions and symptoms related to respiratory conditions.
Pyrilamine tannate is synthesized from pyrilamine base and tannic acid, a polyphenolic compound derived from various plant sources. The classification of pyrilamine tannate falls within the realm of organic compounds, specifically as a member of the organoheterocyclic compounds class. It is further categorized as a pheniramine derivative, which indicates its structural relationship to other antihistamines.
The synthesis of pyrilamine tannate involves the reaction of pyrilamine base with tannic acid. This process can be carried out under controlled conditions to ensure the formation of a stable complex. According to patent literature, the method typically includes:
The molecular formula for pyrilamine tannate can be represented as a complex structure involving both pyrilamine (C16H19N2) and tannic acid (C76H52O46). The exact molecular structure can vary based on the ratio of reactants used during synthesis.
Pyrilamine tannate can participate in various chemical reactions typical of both its components. For instance:
Pyrilamine acts primarily as an inverse agonist at histamine H1 receptors, leading to a reduction in the physiological effects of histamines such as vasodilation and increased vascular permeability. When administered, pyrilamine tannate dissociates in the body, allowing pyrilamine to interact with H1 receptors effectively.
Pyrilamine tannate is primarily used in over-the-counter medications aimed at alleviating symptoms associated with colds, allergies, and menstrual discomforts. Its formulation allows for effective oral administration while maintaining stability over time. Additionally, it has been explored in various pharmaceutical compositions that combine it with other active ingredients like aspirin and ascorbic acid for enhanced therapeutic effects .
Pyrilamine tannate is a complex formed through the non-covalent interaction between the antihistaminic base pyrilamine (C₁₇H₂₃N₃O) and tannic acid (C₇₆H₅₂O₄₆), a naturally occurring polyphenol. Tannic acid—specifically gallotannic acid—is a high-molecular-weight polymer (~1,700 Da) derived from nutgalls and consists of a glucose core esterified with multiple galloyl groups (typically 5–10) [1] [4]. The pyrilamine component features a pyridine ring, a p-methoxybenzyl group, and a dimethylaminoethyl side chain, which protonates at the tertiary amine site to form ionic bonds with the deprotonated carboxyl groups of tannic acid [7] [9]. This interaction yields an amorphous, non-hygroscopic solid with variable stoichiometry (commonly 1:1 to 1:5 pyrilamine-to-tannic acid ratio) [1] [6].
Structural Features:
Table 1: Key Molecular Descriptors of Pyrilamine Tannate Components
Component | Molecular Formula | Molecular Weight (g/mol) | Critical Functional Groups |
---|---|---|---|
Pyrilamine base | C₁₇H₂₃N₃O | 285.38 | Tertiary amine, pyridine, ether |
Tannic acid | C₇₆H₅₂O₄₆ | ~1,700 | Galloyl esters, phenolic hydroxyls |
Pyrilamine tannate | Variable | Variable (~2,000–3,000) | Ionic complex, polyphenol adduct |
The synthesis of pyrilamine tannate involves an acid-base reaction in a volatile organic solvent, typically isopropanol or ethanol. Pyrilamine free base (or its water-soluble salts like maleate) is combined with tannic acid at 60–70°C for 60 minutes under continuous stirring. The reaction proceeds via proton transfer from tannic acid’s carboxylic groups to pyrilamine’s tertiary amine, forming an insoluble ionic complex [1] [4]. The precipitate is filtered, washed with solvent, and vacuum-dried to yield a light-brown powder [6].
Critical Reaction Parameters:
Table 2: Synthetic Conditions for Pyrilamine Tannate Formation
Parameter | Optimal Condition | Impact on Product |
---|---|---|
Temperature | 60–70°C | Ensures complete complexation |
Reaction time | 60 minutes | Maximizes yield (>95%) |
Pyrilamine:tannic acid | 1:1 to 1:5 | Higher tannate ratios prolong drug release |
Solvent | Isopropanol | Prevents hydrolysis; facilitates precipitation |
Pyrilamine tannate exhibits low water solubility (<0.1 mg/mL) due to its high molecular weight and polyphenolic structure. It is freely soluble in glycerol and alcohols but unstable in alkaline conditions (pH >8), which hydrolyze tannate esters [1] [9]. Thermal analysis shows decomposition above 150°C without melting, confirming amorphous solid-state characteristics [1]. Polymorphism screening (e.g., via XRPD) reveals no crystalline forms, attributed to tannic acid’s conformational flexibility [2] [6].
Key Stability Attributes:
Pyrilamine tannate offers distinct pharmaceutical advantages over conventional salts like maleate or hydrochloride. Its low solubility prolongs drug release, reducing dosing frequency, while tannic acid’s mucoadhesive properties enhance local activity in the gastrointestinal tract [1] [5]. In contrast, pyrilamine maleate (water solubility: ~50 mg/mL) and hydrochloride (freely soluble) cause rapid systemic absorption, leading to pronounced sedative effects [7] [9].
Table 3: Comparative Properties of Pyrilamine Salts
Property | Tannate | Maleate | Hydrochloride |
---|---|---|---|
Solubility in water | <0.1 mg/mL | ~50 mg/mL | >100 mg/mL |
Molecular Weight | ~2,000–3,000 | 401.44 (C₂₁H₂₇N₃O₅) | 321.84 (C₁₇H₂₄ClN₃O) |
Hyroscopicity | Low | Moderate | High |
Release Profile | Sustained (>12 hours) | Immediate (<1 hour) | Immediate (<30 minutes) |
Primary Use | Oral suspensions/tablets | Injectable formulations | Rapid-release tablets |
Mechanistic Differences:
Structural Confirmation: FT-IR spectra of pyrilamine tannate show loss of the maleate C=C stretch (1,640 cm⁻¹) and emergence of broad phenolic O-H bands (3,200 cm⁻¹), confirming salt conversion [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7